molecular formula C9H12N2O B1337280 N-(3-aminophenyl)-N-methylacetamide CAS No. 61679-27-4

N-(3-aminophenyl)-N-methylacetamide

Cat. No.: B1337280
CAS No.: 61679-27-4
M. Wt: 164.2 g/mol
InChI Key: UVSPIVSEYIORPC-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Density Functional Theory (DFT) Analysis

Research on N-methylacetamide and related compounds provides insight into their chemical properties and potential applications in various fields. A study by Ji et al. (2020) utilized Density Functional Theory (DFT) to calculate the infrared (IR) spectrum of N-methylacetamide, focusing on amide I, II, and III bands. This research is crucial for understanding the chemical behavior of amides in organic and analytical chemistry, as well as in chemical biology, by explaining the formation of the amide infrared spectrum (Yan Ji et al., 2020).

Chemoselective Acetylation and Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, demonstrating the potential pharmaceutical applications of related chemical processes (Deepali B Magadum & G. Yadav, 2018). Similarly, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer properties, indicating the role of similar compounds in drug development (Gopal Sharma et al., 2018).

Antimicrobial Agents Development

Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This study highlights the potential of compounds like N-(3-aminophenyl)-N-methylacetamide in developing new antimicrobial agents (E. Darwish et al., 2014).

Vibrational Spectroscopy and Molecular Dynamics

Research on N-methylacetamide's structure and force field, as well as its interaction with water, contributes to a deeper understanding of the molecular dynamics and vibrational spectroscopy relevant to peptide and protein science. Andrushchenko et al. (2009) and Salamatova et al. (2018) provided insights into these aspects, revealing the solvent dependence of the N-methylacetamide structure and the phenomenon of hydrophobic collapse in its mixtures with water (V. Andrushchenko et al., 2009); (E. Salamatova et al., 2018).

Molecular Interactions and Drug Targeting

The synthesis and study of novel coordination complexes with antimicrobial and antioxidant activities further exemplify the application of this compound derivatives in creating compounds with health-related benefits, as explored by Chkirate et al. (2019) (K. Chkirate et al., 2019).

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, N-(3-Aminophenyl)methanesulfonamide has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research involving similar compounds have been discussed. For example, the combination of antibody-drug conjugates and tumor immunology therapy for gynecologic cancer has been reviewed .

Properties

IUPAC Name

N-(3-aminophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPIVSEYIORPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442355
Record name N-(3-aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-27-4
Record name N-(3-aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminophenyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-methyl-3′-nitroacetanilide (5.13 g) and 10% palladium carbon (0.6 g) in methanol (50 ml) and 1,4-dioxane (50 ml) and stirred under hydrogen (3 atm) at room temperature for 2 hours. The catalyst was removed by filtration and the solvent was evaporated. The resultant solid was collected and washed with isopropyl ether to give 3′-amino-N-methylacetanilide (4.06 g).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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